molecular formula C8H10O4 B12278915 Ethyl 2,5-dioxocyclopentanecarboxylate

Ethyl 2,5-dioxocyclopentanecarboxylate

Cat. No.: B12278915
M. Wt: 170.16 g/mol
InChI Key: JIJWRMQECRVXFQ-UHFFFAOYSA-N
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Description

Ethyl 2,5-dioxocyclopentanecarboxylate is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclopentanone and is characterized by the presence of two oxo groups at the 2 and 5 positions of the cyclopentane ring, along with an ethyl ester group at the carboxylate position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dioxocyclopentanecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and phase-transfer agents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dioxocyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which ethyl 2,5-dioxocyclopentanecarboxylate exerts its effects depends on the specific reactions it undergoesThe oxo groups can also participate in redox reactions, influencing the overall reactivity and stability of the molecule .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxocyclopentanecarboxylate: Similar in structure but lacks the second oxo group at the 5 position.

    Cyclopentanone: The parent compound without the ester and additional oxo groups.

    Ethyl cyclopentanone-2-carboxylate: Similar but with only one oxo group.

Uniqueness

This dual functionality allows for a wider range of chemical transformations and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

ethyl 2,5-dioxocyclopentane-1-carboxylate

InChI

InChI=1S/C8H10O4/c1-2-12-8(11)7-5(9)3-4-6(7)10/h7H,2-4H2,1H3

InChI Key

JIJWRMQECRVXFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CCC1=O

Origin of Product

United States

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